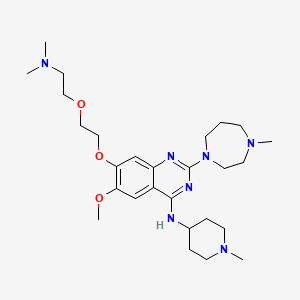

UNC0321

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

UNC0321 is a small-molecule inhibitor specifically designed to target the histone lysine methyltransferases G9a and GLP (G9a-like protein). These enzymes are involved in the methylation of histone H3 at lysine 9, a modification that plays a crucial role in gene regulation and is often associated with various cancers. UNC0321 has been shown to exhibit remarkable potency, with a Morrison inhibition constant (K_i) of 63 pM, making it significantly more effective than its predecessors, UNC0224 and BIX01294, by factors of 40 and 250 respectively. Furthermore, it demonstrates over 1000-fold selectivity towards G9a and GLP compared to other methyltransferases, highlighting its potential as a valuable tool in epigenetic research and therapeutic applications .

The primary chemical reaction of UNC0321 involves the competitive inhibition of the methyltransferase activity of G9a and GLP. The compound binds to the active site of these enzymes, preventing the transfer of a methyl group from S-adenosylmethionine (SAM) to the ε-amino group of target lysine residues in histones and non-histone proteins. This inhibition alters the methylation status of key substrates, such as histone H3 at lysine 9, which can impact gene expression and cellular processes associated with cancer progression .

- Formation of the Quinazoline Core: This is achieved through chlorination and subsequent nucleophilic substitution reactions.

- Substitution Reactions: The introduction of various amines under microwave conditions allows for the generation of diverse analogs.

- Optimization: The final compound is optimized for potency and selectivity through structure-activity relationship studies, ensuring it effectively targets G9a and GLP while minimizing off-target effects .

UNC0321 is primarily utilized in research settings to study the role of histone methylation in gene regulation and cancer biology. Its high selectivity for G9a and GLP makes it an excellent candidate for:

- Investigating epigenetic modifications in cancer.

- Developing therapeutic strategies aimed at reversing gene silencing caused by aberrant methylation.

- Serving as a chemical probe in functional genomics studies to elucidate the biological pathways influenced by histone modifications .

Interaction studies involving UNC0321 have demonstrated its potent binding affinity for G9a and GLP. Techniques such as isothermal titration calorimetry (ITC) have been employed to quantify binding interactions, revealing that UNC0321 can effectively compete with substrate peptides for binding to these enzymes. Additionally, structural studies using X-ray crystallography have provided insights into the molecular interactions between UNC0321 and its target enzymes, further validating its mechanism of action .

Several compounds share structural similarities with UNC0321 but differ in their potency or selectivity. A comparison with notable analogs includes:

| Compound | K_i (pM) | Selectivity | Unique Features |

|---|---|---|---|

| UNC0224 | ~2500 | Moderate | Shorter side chain |

| BIX01294 | ~15000 | Low | First identified dual inhibitor |

| UNC0638 | 81 | High | Improved cell permeability |

Unique Aspects:

- UNC0321 stands out due to its exceptional potency (K_i = 63 pM) and high selectivity (>1000-fold) towards G9a and GLP over other targets.

- Its design focuses on optimizing both biochemical activity and potential therapeutic utility, making it a significant advancement over earlier compounds like BIX01294 .

UNC0321 possesses the molecular formula C27H45N7O3 with a molecular weight of 515.69 grams per mole [2]. The compound is classified under Chemical Abstracts Service number 1238673-32-9 [2] [17]. The exact mass of UNC0321 has been determined to be 515.35838832 daltons through high-resolution mass spectrometry analysis [2].

The molecular composition reveals a complex nitrogen-rich structure containing seven nitrogen atoms, three oxygen atoms, and twenty-seven carbon atoms [2]. This substantial molecular framework contributes to the compound's specific binding properties and biological activity profile [25].

| Property | Value |

|---|---|

| Molecular Formula | C27H45N7O3 [2] |

| Molecular Weight | 515.69 g/mol [2] |

| Exact Mass | 515.35838832 Da [2] |

| CAS Number | 1238673-32-9 [2] |

Quinazoline Scaffold Architecture

UNC0321 is constructed around a 2,4-diamino-6,7-dimethoxyquinazoline core scaffold, representing a sophisticated heterocyclic framework [25] [20]. The quinazoline ring system forms the central structural foundation, with specific substitution patterns that define its biological activity [25].

The complete International Union of Pure and Applied Chemistry name for UNC0321 is 7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine [2] [6]. The canonical Simplified Molecular Input Line Entry System representation is CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCOCCN(C)C [2].

The quinazoline scaffold architecture incorporates several key structural elements: a methoxy group at the 6-position, a complex ethoxyethyl-dimethylamino chain at the 7-position, a 4-methyl-1,4-diazepan-1-yl group at the 2-position, and a 1-methylpiperidin-4-yl amino group at the 4-position [25] [20]. This specific arrangement of functional groups creates the unique three-dimensional structure responsible for UNC0321's potent inhibitory activity [25].

Structure-Activity Relationship Analysis

The structure-activity relationship studies of UNC0321 demonstrate its position as the most potent inhibitor within the quinazoline series of protein lysine methyltransferase G9a inhibitors [25] [20]. The compound exhibits a Morrison inhibition constant of 63 picomolar, representing approximately 250-fold greater potency compared to the founding compound BIX01294 [25] [27].

Key structure-activity relationship findings reveal that the 7-ethoxyethyl-dimethylamino side chain of UNC0321 provides optimal interactions within the lysine binding channel of the target enzyme [25] [20]. The replacement of the 5-carbon chain found in earlier analogs with the ethoxyethyl configuration resulted in the most potent compound in the series [3] [25].

The 2-amino region modifications demonstrate that cyclic amino groups are well tolerated, with the 4-methyl-1,4-diazepan-1-yl group providing optimal activity [20]. At the 4-position, the N-(1-methylpiperidin-4-yl)amino group represents the preferred configuration, with the secondary amino hydrogen forming critical hydrogen bond interactions with the target protein [20] [25].

| Compound | G9a Inhibition Constant | Key Structural Modification |

|---|---|---|

| BIX01294 | 16 nM (Morrison Ki) [25] | 2,4-diamino-6,7-dimethoxyquinazoline core |

| UNC0224 | 2.6 nM (Morrison Ki) [25] | 7-dimethylaminopropoxy side chain |

| UNC0321 | 63 pM (Morrison Ki) [25] | 7-ethoxyethyl-dimethylamino chain |

Structure-activity relationship exploration of the 7-aminoalkoxy region revealed that chain lengths of 2-5 carbons maintain high potency, while 6-carbon chains significantly reduce activity [20]. The basic nitrogen in the aminoalkoxy side chain proves essential for maintaining inhibitory potency, as compounds lacking this feature show 100-fold or greater potency losses [20].

Physicochemical Characteristics

UNC0321 exhibits a calculated partition coefficient (XLogP3-AA) of 2.9, indicating moderate lipophilicity suitable for biological activity [2] [7]. The compound contains one hydrogen bond donor and ten hydrogen bond acceptors, contributing to its binding affinity and selectivity profile [2] [7].

The topological polar surface area measures 78.46 square angstroms, falling within acceptable ranges for biological activity [7]. The compound possesses eleven rotatable bonds, providing conformational flexibility necessary for optimal protein binding [2] [16].

Solubility characteristics show that UNC0321 dissolves in dimethyl sulfoxide at concentrations greater than or equal to 31 milligrams per milliliter, equivalent to 60.11 millimolar [3] [4]. The compound appears as an off-white to light tan crystalline solid and requires storage at negative 20 degrees Celsius under light protection [3] [26].

| Property | Value |

|---|---|

| XLogP3-AA | 2.9 [2] |

| Hydrogen Bond Donors | 1 [2] |

| Hydrogen Bond Acceptors | 10 [2] |

| Rotatable Bonds | 11 [2] |

| Topological Polar Surface Area | 78.46 Ų [7] |

| DMSO Solubility | ≥ 31 mg/mL (60.11 mM) [3] |

Conformational Analysis

The conformational analysis of UNC0321 reveals the importance of the flexible ethoxyethyl-dimethylamino side chain in achieving optimal binding geometry [25] [20]. Crystal structure studies demonstrate that this side chain occupies the lysine binding channel of the target enzyme, with the terminal dimethylamino group forming critical interactions with Tyrosine 1154 and Leucine 1086 residues [20].

The conformational flexibility afforded by the eleven rotatable bonds allows UNC0321 to adopt the precise three-dimensional shape required for tight binding [2] [20]. The quinazoline core maintains a planar configuration that fits within the histone peptide binding groove, while the 7-position side chain extends into the adjacent lysine binding pocket [20].

Conformational studies indicate that the ethoxyethyl linker provides optimal spatial positioning compared to longer alkyl chains or more rigid connections [20] [25]. The conformational preference places the basic nitrogen of the dimethylamino group at the ideal distance and orientation for electrostatic interactions within the enzyme active site [20].

Comparative Structural Features with Related Compounds

UNC0321 shares the foundational 2,4-diamino-6,7-dimethoxyquinazoline scaffold with related inhibitors but distinguishes itself through specific structural modifications [25] [20]. Compared to BIX01294, UNC0321 incorporates the 7-ethoxyethyl-dimethylamino side chain that enables access to the lysine binding channel, resulting in 250-fold improved potency [25] [27].

The structural progression from UNC0224 to UNC0321 demonstrates the impact of side chain optimization [25] [20]. While UNC0224 contains a 7-dimethylaminopropoxy chain, UNC0321's ethoxyethyl modification provides superior binding interactions and represents the pinnacle of potency within this chemical series [25].

In comparison to UNC0638, UNC0321 maintains superior biochemical potency but exhibits reduced cellular activity due to permeability limitations [18] [19]. UNC0638 incorporates structural modifications specifically designed to enhance cellular penetration while maintaining reasonable inhibitory activity [18].

| Structural Feature | BIX01294 | UNC0224 | UNC0321 | UNC0638 |

|---|---|---|---|---|

| 7-Position Chain | None | Dimethylaminopropoxy | Ethoxyethyl-dimethylamino | Pyrrolidinylpropoxy |

| 4-Position Amino | Benzylpiperidinyl | Methylpiperidinyl | Methylpiperidinyl | Cyclohexyl |

| G9a Morrison Ki | 16 nM [25] | 2.6 nM [25] | 63 pM [25] | 3.0 nM [18] |

| Cellular Activity | Moderate [25] | Poor [25] | Poor [18] | Excellent [18] |

The synthesis of UNC0321 (7-[2-[2-(dimethylamino)ethoxy]ethoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine) follows a multi-step synthetic route based on the quinazoline scaffold [1] [2]. The synthetic approach builds upon the established methodology developed for the BIX01294 series of histone methyltransferase inhibitors.

The 7-position modification, which is critical for UNC0321's enhanced potency, involves the introduction of the ethoxyethoxy side chain. This substitution replaces the methoxy group found in earlier analogs and requires careful control of reaction conditions to achieve selective alkylation [1]. The synthetic route employs nucleophilic substitution reactions to install the desired side chain, utilizing appropriate leaving groups and nucleophiles under controlled temperature and solvent conditions.

The 2-amino position is functionalized with a 4-methyl-1,4-diazepan-1-yl group, which contributes to the compound's selectivity profile. This substitution is typically achieved through nucleophilic aromatic substitution reactions using the appropriate diazepane derivative [2]. The reaction conditions must be optimized to ensure selective substitution while avoiding unwanted side reactions.

The 4-amino position bears the 1-methylpiperidin-4-yl substituent, which is introduced through amination reactions. This modification is crucial for the compound's binding affinity to the G9a active site and requires careful selection of reaction conditions to maintain the integrity of the piperidine ring system [1].

Optimization Strategies from Precursor Molecules

The development of UNC0321 represents a systematic optimization strategy starting from the initial lead compound BIX01294 [4] [5] [6]. The optimization process was guided by structure-activity relationship studies and crystallographic insights obtained from the G9a-UNC0224 complex structure.

Initial optimization efforts focused on improving the potency of BIX01294, which exhibited moderate activity against G9a with an inhibition constant of 16 nanomolar [1]. The first significant improvement came with the development of UNC0224, which incorporated a 7-dimethylaminopropoxy side chain. This modification resulted in a substantial improvement in potency, with a Morrison inhibition constant of 2.6 nanomolar, representing approximately a 6-fold improvement over BIX01294 [1].

The transition from UNC0224 to UNC0321 involved further optimization of the 7-position side chain. Structure-based design principles guided the replacement of the three-carbon dimethylaminopropyl chain with a longer ethoxyethyl chain containing a terminal dimethylamino group [1]. This modification was designed to better occupy the lysine binding channel of the G9a active site, mimicking the natural substrate interaction.

The optimization strategy employed iterative cycles of design, synthesis, and biological evaluation. Each iteration incorporated insights from biochemical assays, biophysical binding studies, and structural biology data. The optimization process specifically targeted improvements in binding affinity while maintaining selectivity for G9a and its closely related homolog GLP over other methyltransferases [6].

Physicochemical property optimization was also considered during the development process. While UNC0321 achieved exceptional biochemical potency, the optimization revealed challenges with cellular permeability due to its high polarity [7] [6]. This finding subsequently guided the development of more cell-permeable analogs such as UNC0638, which balanced potency with improved cellular uptake properties.

Structure-Based Design Principles

The design of UNC0321 was fundamentally guided by structure-based drug design principles, leveraging crystallographic insights from G9a-inhibitor complexes [1] [2]. The first high-resolution X-ray crystal structure of G9a in complex with UNC0224 provided crucial insights into the binding mode and molecular interactions that informed subsequent optimization efforts.

The quinazoline core of UNC0321 occupies the substrate binding groove of G9a, specifically targeting the region that normally accommodates the histone H3 substrate [5] [6]. The binding mode is characterized by substrate-competitive inhibition, where the inhibitor displaces the natural peptide substrate while being non-competitive with respect to the cofactor S-adenosyl methionine.

Key molecular interactions that guided the design include hydrogen bonding between the quinazoline nitrogen atoms and critical aspartic acid residues in the G9a active site [8]. Specifically, the secondary amino group at the 4-position of the quinazoline ring forms a hydrogen bond with Asp1083 in G9a, while the N1 nitrogen interacts with Asp1088 [9]. These interactions are essential for high-affinity binding and were preserved throughout the optimization process.

The 7-position side chain was designed to extend into the lysine binding channel, mimicking the lysine side chain of the natural histone H3 substrate [1]. The ethoxyethoxy linker provides optimal geometry and flexibility to position the terminal dimethylamino group in the lysine binding pocket. This design principle was validated by the dramatic improvement in potency observed with UNC0321 compared to earlier analogs lacking this extended side chain.

The 6-methoxy group forms weak interactions with a water molecule in the binding site, contributing to the overall binding affinity [8]. This interaction was identified through crystallographic analysis and represents a conserved feature across multiple G9a inhibitors in this chemical series.

Selectivity considerations were incorporated into the design through careful analysis of the differences between G9a and other methyltransferases. The specific geometry and electrostatic environment of the G9a active site were exploited to achieve selectivity over other protein lysine methyltransferases such as SET7/9, SET8, and PRMT3 [10] [11].

Evolution from BIX01294 to UNC0321

The evolution from BIX01294 to UNC0321 represents a paradigmatic example of structure-guided medicinal chemistry optimization [4] [5] [6]. This developmental pathway illustrates how systematic modifications guided by structural biology can lead to dramatic improvements in potency while maintaining selectivity.

BIX01294, discovered through high-throughput screening of 125,000 compounds, served as the foundational lead compound [5] [12]. Despite being the first selective small molecule inhibitor of G9a, BIX01294 exhibited several limitations including moderate potency (inhibition constant of 16 nanomolar) and poor separation between functional activity and cellular toxicity [6].

The first major advance came with UNC0224, which incorporated a 7-dimethylaminopropoxy side chain designed to interact with the lysine binding channel [1]. This modification resulted in a 6-fold improvement in potency, with a Morrison inhibition constant of 2.6 nanomolar. The crystal structure of the G9a-UNC0224 complex revealed that the 7-dimethylaminopropoxy group indeed occupied the intended lysine binding channel, validating the design hypothesis.

UNC0321 represents the culmination of this optimization series, incorporating further refinements to the 7-position side chain [1]. The key innovation was the replacement of the three-carbon propyl linker with a longer ethoxyethyl chain containing a terminal dimethylamino group. This modification was designed based on detailed analysis of the G9a-UNC0224 crystal structure, which suggested that additional length and flexibility could improve the fit within the lysine binding channel.

The evolutionary pathway demonstrates progressive improvements in biochemical potency: BIX01294 (16 nanomolar) → UNC0224 (2.6 nanomolar) → UNC0321 (63 picomolar) [1]. UNC0321 thus represents a 250-fold improvement in potency compared to the original lead compound BIX01294, making it the most potent G9a inhibitor reported at the time of its discovery.

However, the evolution also revealed the complex relationship between biochemical potency and cellular activity. Despite its exceptional in vitro potency, UNC0321 exhibited reduced cellular activity compared to BIX01294, attributed to poor cell membrane permeability due to its high polarity [7] [13]. This observation guided subsequent optimization efforts toward compounds like UNC0638, which balanced potency with cellular permeability.

The selectivity profile was maintained and enhanced throughout this evolutionary process. UNC0321 demonstrates greater than 1000-fold selectivity for G9a and GLP over other methyltransferases including SET7/9, SET8, and PRMT3 [10] [11]. This selectivity is attributed to the specific molecular interactions and geometric constraints of the G9a active site that are not present in other methyltransferases.

Analytical Characterization Techniques

The comprehensive characterization of UNC0321 employed multiple analytical techniques to confirm its structure, purity, and physicochemical properties [2] [11]. These analytical methods are essential for ensuring compound quality and providing detailed molecular characterization data.

High-Performance Liquid Chromatography coupled with Mass Spectrometry represents the primary analytical platform for UNC0321 characterization [2]. The compound exhibits high purity (greater than 98% by High-Performance Liquid Chromatography analysis) and characteristic mass spectrometric fragmentation patterns consistent with its molecular formula C27H45N7O3 [11] [14]. The molecular ion peak at m/z 516.69 (M+H)+ confirms the expected molecular weight of 515.69 g/mol.

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation through detailed analysis of the proton and carbon environments [2] [15]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts for the quinazoline aromatic protons, the various methyl groups, and the complex aliphatic side chains. The dimethylamino protons appear as a characteristic singlet, while the piperidine and diazepane ring protons exhibit well-resolved multipicity patterns consistent with the proposed structure.

Carbon-13 Nuclear Magnetic Resonance spectroscopy confirms the presence of all expected carbon environments, including the quinazoline carbons, methoxy carbon, and the various aliphatic carbons in the side chains [15]. The carbonyl and aromatic carbons appear in their expected chemical shift regions, providing additional structural confirmation.

High-Resolution Mass Spectrometry using electrospray ionization provides accurate mass determination with sub-parts-per-million accuracy [16]. This technique confirms the molecular formula and provides detailed fragmentation patterns that support the proposed structure. The fragmentation typically involves loss of the side chain substituents and characteristic fragmentation of the quinazoline core.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in UNC0321. The spectrum shows absorptions consistent with aromatic carbon-hydrogen stretches, aliphatic carbon-hydrogen stretches, carbon-nitrogen stretches, and carbon-oxygen stretches from the ether linkages [11].

Ultraviolet-Visible spectroscopy provides information about the electronic transitions of the quinazoline chromophore. The absorption spectrum shows characteristic bands in the ultraviolet region corresponding to π→π* transitions of the aromatic system [17].

Solubility and stability studies are conducted to determine the compound's physicochemical properties relevant for biological testing. UNC0321 demonstrates good solubility in dimethyl sulfoxide (100 mg/mL) but limited aqueous solubility, which contributes to its poor cellular permeability [11] [18]. The compound is stable when stored at -20°C under inert atmosphere and protected from light.

Purity assessment involves multiple orthogonal analytical methods including High-Performance Liquid Chromatography with diode array detection, mass spectrometry, and Nuclear Magnetic Resonance integration analysis [17]. The combination of these techniques ensures comprehensive characterization and confirms the high purity required for biological evaluation.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Liu F, Chen X, Allali-Hassani A, Quinn AM, Wigle TJ, Wasney GA, Dong A, Senisterra G, Chau I, Siarheyeva A, Norris JL, Kireev DB, Jadhav A, Herold JM, Janzen WP, Arrowsmith CH, Frye SV, Brown PJ, Simeonov A, Vedadi M, Jin J. Protein lysine methyltransferase G9a inhibitors: design, synthesis, and structure activity relationships of 2,4-diamino-7-aminoalkoxy-quinazolines. J Med Chem. 2010 Aug 12;53(15):5844-57. doi: 10.1021/jm100478y. PubMed PMID: 20614940; PubMed Central PMCID: PMC2920043.